molecular formula C12H14ClN3O2S B2447237 2-chloro-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1111170-86-5

2-chloro-N,N-diethylquinoxaline-6-sulfonamide

Cat. No.: B2447237
CAS No.: 1111170-86-5
M. Wt: 299.77
InChI Key: KPAVIYLWDJHRII-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethylquinoxaline-6-sulfonamide is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of a chloro group at the 2-position, diethyl groups attached to the nitrogen atoms, and a sulfonamide group at the 6-position of the quinoxaline ring.

Preparation Methods

The synthesis of 2-chloro-N,N-diethylquinoxaline-6-sulfonamide involves several steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions . The resulting quinoxaline can then be chlorinated at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.

Mechanism of Action

Comparison with Similar Compounds

2-chloro-N,N-diethylquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

2-chloro-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)14-8-12(13)15-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAVIYLWDJHRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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